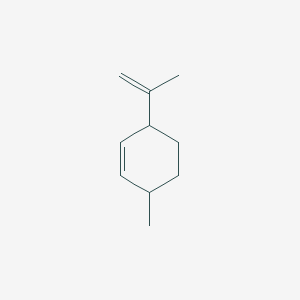
Isolimonene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isolimonene is a natural product found in Schisandra chinensis with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Sources
Isolimonene (C10H16) is a cyclic monoterpene that is structurally related to limonene. It is predominantly found in plants such as Perilla frutescens, Corymbia citriodora, and Schisandra chinensis . Its unique chemical properties make it suitable for various applications, particularly in the fields of chemistry, biology, and materials science.
Flavor and Fragrance Industry
This compound is widely used in the flavor and fragrance industry due to its pleasant citrus aroma. It serves as a key ingredient in perfumes, cosmetics, and food flavorings. The compound's ability to enhance the sensory profile of products makes it invaluable in formulations aimed at improving consumer appeal.
Case Study: Cosmetic Formulations
Research indicates that this compound can be incorporated into cosmetic formulations to enhance fragrance without compromising skin safety. The compound has been shown to possess low irritation potential, making it suitable for sensitive skin products .
Biochemical Applications
This compound has been studied for its biochemical properties, particularly its role in microbial metabolism. Certain bacteria can metabolize this compound, leading to the formation of valuable by-products.
Case Study: Microbial Metabolism
A study by Spormann and Widdel (1998) demonstrated that denitrifying bacteria such as Alcaligenes defragrans can cometabolize this compound, leading to the formation of isoterpinolene . This metabolic pathway presents potential applications in bioremediation and bioengineering.
Pharmaceutical Applications
The therapeutic potential of this compound is being explored in various pharmaceutical contexts. Its anti-inflammatory and antioxidant properties have made it a candidate for developing health supplements and therapeutic agents.
Data Table: Therapeutic Properties of this compound
| Property | Effect | References |
|---|---|---|
| Anti-inflammatory | Reduces inflammation markers | |
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits bacterial growth |
Industrial Applications
In industrial settings, this compound is being investigated for its potential use as a green solvent and cleaning agent. Its biodegradable nature aligns with increasing demands for environmentally friendly alternatives to traditional solvents.
Case Study: Green Solvent Research
Research has shown that this compound can effectively replace petroleum-based solvents in cleaning applications without compromising efficacy . This transition supports sustainability efforts within industrial processes.
Material Science
This compound's unique properties are also being explored in material science, particularly in the development of biodegradable polymers. Its incorporation into polymer matrices can enhance material properties while reducing environmental impact.
Data Table: Applications of this compound in Material Science
| Application | Description | Potential Benefits |
|---|---|---|
| Biodegradable Polymers | Enhances flexibility and strength | Reduces plastic waste |
| Coatings | Improves adhesion and durability | Eco-friendly options |
Propiedades
Número CAS |
499-99-0 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
3-methyl-6-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3 |
Clave InChI |
TWCNAXRPQBLSNO-UHFFFAOYSA-N |
SMILES |
CC1CCC(C=C1)C(=C)C |
SMILES canónico |
CC1CCC(C=C1)C(=C)C |
Sinónimos |
6-Methyl-3-(1-methylethenyl)cyclohexene; Isolimonene; iso-Limonene; p-Mentha-2,8(10)-diene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















